tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
CAS No.: 1160247-44-8
Cat. No.: VC3365687
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160247-44-8 |
|---|---|
| Molecular Formula | C19H25NO3 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | tert-butyl 6-methyl-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C19H25NO3/c1-13-5-6-14-15(11-13)19(12-16(14)21)7-9-20(10-8-19)17(22)23-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 |
| Standard InChI Key | LRNHBSLYTKNFLA-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=O)CC23CCN(CC3)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)CC23CCN(CC3)C(=O)OC(C)(C)C |
Introduction
tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound that belongs to the class of specialty materials. It is characterized by its unique spiro structure, which combines indene and piperidine rings. This compound is of interest in various chemical and pharmaceutical applications due to its structural complexity and potential biological activity.
Synthesis Overview:
While specific synthesis details for this compound are not widely documented, similar spiro compounds are often synthesized through reactions involving the formation of the indene and piperidine rings separately, followed by their spirocyclization. This process may involve the use of catalysts and specific conditions to facilitate the desired ring closure.
Applications and Potential Uses
The potential applications of tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate are diverse, given its complex structure. Such compounds are often explored for their biological activity, including potential roles as pharmaceutical intermediates or in materials science.
Biological Activity:
-
Pharmaceutical Intermediates: Compounds with spiro structures are sometimes investigated for their biological activity, including potential anti-inflammatory or neurological effects.
-
Materials Science: The unique structure of these compounds can also make them useful in materials science applications, such as in the development of new polymers or optical materials.
Storage and Handling
Proper storage and handling of tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate are crucial to maintain its stability and prevent degradation.
Storage Conditions:
-
Temperature: Room temperature is generally recommended for storage, though specific conditions may vary depending on the supplier's guidelines .
-
Humidity: It should be stored in a dry environment to prevent moisture-induced degradation.
Suppliers and Availability
This compound is available from several chemical suppliers worldwide, including Parchem and AstaTech. Suppliers often provide detailed product specifications, safety data sheets (SDS), and packaging options tailored to customer needs.
Suppliers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume